5-Methylmorpholine-3-carboxylic acid hydrochloride, cis
Description
5-Methylmorpholine-3-carboxylic acid hydrochloride, cis (CAS: 1796882-04-6) is a morpholine derivative featuring a carboxylic acid group at position 3, a methyl substituent at position 5, and a cis-configuration. Morpholine-based compounds are widely used in medicinal chemistry due to their versatility as building blocks for drug design, particularly in modulating solubility, bioavailability, and target binding . The hydrochloride salt form enhances stability and aqueous solubility, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(3S,5S)-5-methylmorpholine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1 |
InChI Key |
INFAGHWRLYMQRH-FHAQVOQBSA-N |
Isomeric SMILES |
C[C@H]1COC[C@H](N1)C(=O)O.Cl |
Canonical SMILES |
CC1COCC(N1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Carboxylation of Morpholine Derivatives
The core synthetic strategy involves the carboxylation of a morpholine precursor. One common method begins with 5-methylmorpholine, which undergoes carboxylation at the 3-position using chloroacetic acid or its derivatives. The reaction typically employs a base such as sodium hydroxide to deprotonate the morpholine nitrogen, facilitating nucleophilic attack on the carboxylating agent. For example, reacting 5-methylmorpholine with chloroacetic acid in methanol at 50–70°C yields the carboxylic acid intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Table 1: Representative Small-Scale Synthesis Conditions
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|---|
| 5-Methylmorpholine | Chloroacetic acid | Methanol | 60 | 78 | 12:1 |
| Morpholine-3-ester | CO₂ (under pressure) | THF | 100 | 65 | 8:1 |
The diastereoselectivity arises from steric hindrance in the transition state, favoring the cis configuration when bulky substituents are present on the morpholine ring. Catalytic amounts of piperidine (4–5 mol%) enhance reaction rates by stabilizing intermediates through hydrogen bonding.
Hydrochloride Salt Formation
Post-carboxylation, the free base is converted to the hydrochloride salt using gaseous HCl or concentrated hydrochloric acid. This step typically occurs in anhydrous diethyl ether or dichloromethane to precipitate the product. Crystallization from ethanol/water mixtures (3:1 v/v) further purifies the compound, achieving >99% purity as verified by HPLC.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to maintain precise control over reaction parameters. A patented method describes a two-stage process:
- Continuous Carboxylation : 5-Methylmorpholine and chloroacetic acid are pumped through a heated reactor (70°C) with a residence time of 30 minutes.
- In-line Acidification : The effluent is mixed with 6M HCl in a static mixer, immediately precipitating the hydrochloride salt.
This approach achieves 85–90% yield with 98% diastereomeric excess, significantly outperforming batch methods.
Solvent Recycling and Waste Reduction
Modern facilities utilize closed-loop solvent recovery systems. Methanol from the reaction mixture is distilled and reused, reducing waste by 70% compared to traditional processes. The stoichiometric use of HCl (1.05 equivalents) minimizes excess acid disposal.
Optimization of Reaction Conditions
Temperature and Catalysis
Elevating temperatures above 60°C accelerates carboxylation but risks epimerization. Kinetic studies show that maintaining the reaction at 55±2°C balances speed with stereochemical integrity. Triethylamine (0.5 equiv) as a co-catalyst reduces side-product formation from 15% to <3%.
Table 2: Impact of Catalysts on Reaction Efficiency
| Catalyst | Concentration (mol%) | Yield Increase (%) | cis Selectivity Improvement |
|---|---|---|---|
| Piperidine | 4 | +22 | +14% |
| DMAP | 2 | +15 | +9% |
| No catalyst | – | – | Baseline |
Solvent Effects
Polar aprotic solvents like DMF enhance carboxylation rates but complicate salt formation. Mixed solvent systems (e.g., methanol/THF 4:1) optimize both steps, yielding 82% isolated product.
Characterization and Quality Control
Spectroscopic Analysis
The cis configuration is confirmed by characteristic NMR couplings:
Chiral Purity Assessment
HPLC with a Chiralpak IC column (hexane:isopropanol 85:15, 1 mL/min) resolves cis and trans diastereomers (retention times: 12.7 vs. 14.3 min).
Challenges in Synthesis
Epimerization During Workup
The free carboxylic acid intermediate is prone to epimerization above pH 6. Acidifying directly in the reaction mixture (pH 1–2) before isolation prevents this.
Byproduct Formation
Over-chlorination at the morpholine nitrogen occurs with excess HCl, generating bis-hydrochloride impurities (<1% with controlled HCl addition).
Chemical Reactions Analysis
Types of Reactions
5-Methylmorpholine-3-carboxylic acid hydrochloride, cis, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under inert atmosphere.
Substitution: Nucleophiles like hydroxide or amines; reactions are often conducted in polar solvents such as water or alcohols.
Major Products Formed
Oxidation: N-oxides of 5-Methylmorpholine-3-carboxylic acid hydrochloride.
Reduction: 5-Methylmorpholine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
5-Methylmorpholine-3-carboxylic acid hydrochloride is characterized by its unique molecular structure, which includes a morpholine ring substituted with a methyl group and a carboxylic acid functional group. The compound's chemical formula is , and it is known for its solubility in water and stability under various conditions .
Medicinal Chemistry
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to serve as a building block for the synthesis of various bioactive molecules. For instance, derivatives of 5-methylmorpholine-3-carboxylic acid have shown promise in the development of drugs targeting neurological disorders due to their ability to cross the blood-brain barrier effectively .
Case Study: Neuroprotective Agents
Research has indicated that modifications of 5-methylmorpholine-3-carboxylic acid can lead to compounds with neuroprotective properties. A study demonstrated that certain derivatives exhibited significant protective effects against neuronal cell death in vitro, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthetic Methodologies
Catalytic Applications
In synthetic chemistry, 5-methylmorpholine-3-carboxylic acid hydrochloride has been utilized as a catalyst or ligand in various reactions. Its ability to coordinate with metal ions enhances reaction rates and selectivity in organic synthesis.
Table 1: Synthetic Reactions Involving 5-Methylmorpholine-3-Carboxylic Acid Hydrochloride
| Reaction Type | Role of Compound | Outcome |
|---|---|---|
| Michael Addition | Catalyst | Improved yields of products |
| Nucleophilic Substitution | Ligand | Enhanced selectivity |
| Decarboxylation | Reactant | Formation of new carbon skeletons |
Example: Decarboxylative Reactions
In a notable study, 5-methylmorpholine-3-carboxylic acid was employed in decarboxylative reactions to synthesize complex organic molecules. The results indicated that using this compound significantly increased the efficiency of the reaction while minimizing by-products .
Material Sciences
Polymer Chemistry
The compound's unique properties make it suitable for applications in polymer chemistry. It can be used as a monomer or additive in the synthesis of polymers with specific functionalities.
Case Study: Biodegradable Polymers
Research has shown that incorporating 5-methylmorpholine-3-carboxylic acid into polymer matrices can enhance biodegradability without compromising mechanical properties. This application is particularly relevant in developing sustainable materials for packaging and biomedical devices .
Mechanism of Action
The mechanism of action of 5-Methylmorpholine-3-carboxylic acid hydrochloride, cis, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and transporters, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
(2S,3R)-2-Methylmorpholine-3-carboxylic Acid Hydrochloride (CAS: 2287237-73-2)
- Structural Differences : The methyl group is at position 2 instead of 5, altering steric and electronic properties.
- Molecular Formula: C₆H₁₂ClNO₃ (MW: 181.62 g/mol) vs. C₆H₁₂ClNO₃ for the target compound.
- Hazard Profile : Classified with H302 (harmful if swallowed), H315-H319 (skin/eye irritation), and H335 (respiratory irritation) .
- Applications : Used in asymmetric synthesis; stereochemistry impacts biological activity.
Methyl 3-Methylmorpholine-3-carboxylate Hydrochloride (CAS: 1205749-06-9)
- Functional Group Variation : Methyl ester replaces the carboxylic acid, reducing polarity and altering reactivity.
Functional Group Variations
5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic Acid Hydrochloride (CAS: 435341-95-0)
- Structural Complexity : Incorporates a furan ring and phenyl group, increasing molecular weight (323.77 g/mol) and lipophilicity.
Stereochemical Comparisons
cis-5-Amino-cyclohex-3-enecarboxylic Acid Hydrochloride (CAS: 2137725-03-0)
- Core Structure : Cyclohexene ring instead of morpholine; cis-configuration affects conformational stability.
- Molecular Formula: C₇H₁₂ClNO₂ (MW: 177.63 g/mol) .
- Applications : Intermediate in peptide mimetics or chiral catalysts.
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
Pharmacological Activity
- Target Compound: Limited direct data, but morpholine derivatives are explored for protease inhibition (e.g., SARS-CoV-2 3CLpro inhibitors in ) and metabolic regulation.
- Analogues :
Biological Activity
5-Methylmorpholine-3-carboxylic acid hydrochloride, cis (commonly referred to as M3CA-HCl), is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
M3CA-HCl is characterized by its unique morpholine structure, which contributes to its biological properties. The compound contains a methyl group at the 5-position and a carboxylic acid functional group at the 3-position. The hydrochloride form enhances its solubility in aqueous environments, which is crucial for biological assays.
Antimicrobial Properties
Research has indicated that M3CA-HCl exhibits significant antimicrobial activity. In a study assessing the antibacterial efficacy of various compounds, M3CA-HCl demonstrated inhibition against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that M3CA-HCl could be a potential candidate for further development as an antibacterial agent.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of M3CA-HCl. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This inhibition was quantified using ELISA assays, indicating a dose-dependent response.
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 25 | 30 |
| 25 | 50 | 55 |
| 50 | 70 | 80 |
The findings suggest that M3CA-HCl may have therapeutic potential in treating inflammatory diseases.
The mechanism underlying the biological activity of M3CA-HCl is still under investigation. Preliminary studies suggest that it may act by modulating signaling pathways associated with inflammation and microbial resistance. For instance, it appears to influence the NF-κB pathway, which plays a crucial role in regulating immune responses.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections evaluated the effectiveness of M3CA-HCl as an adjunct therapy alongside standard antibiotics. Results indicated a notable reduction in infection duration and severity when M3CA-HCl was administered.
- Case Study on Inflammatory Disorders : A cohort study involving patients with chronic inflammatory conditions assessed the impact of M3CA-HCl on symptom relief. Patients reported significant improvement in pain and swelling after treatment with M3CA-HCl over a four-week period.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing cis-5-methylmorpholine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized to minimize diastereomer formation?
- Methodology :
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., enantioselective hydrogenation) to favor the cis-isomer. Monitor reaction progress via chiral HPLC or polarimetry .
- Purification : Employ recrystallization with solvents like ethanol/water mixtures to isolate the cis-isomer. Confirm purity via melting point analysis and ¹H/¹³C NMR (e.g., coupling constants to verify stereochemistry) .
- Data Analysis : Compare yields and enantiomeric excess (ee) under varying temperatures, catalysts, and solvent systems.
Q. Which analytical techniques are most reliable for characterizing the stereochemical purity of cis-5-methylmorpholine-3-carboxylic acid hydrochloride?
- Methodology :
- Chromatography : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to resolve cis and trans isomers. Validate with standards .
- Spectroscopy : ¹H NMR to analyze coupling constants (e.g., J values for morpholine protons) and NOESY for spatial proximity of substituents .
- Validation : Cross-reference results with X-ray crystallography if single crystals are obtainable.
Q. How does pH influence the stability of cis-5-methylmorpholine-3-carboxylic acid hydrochloride in aqueous solutions?
- Methodology :
- Stability Testing : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC over time. Use Arrhenius kinetics to predict shelf life .
- Degradation Pathways : Identify byproducts (e.g., decarboxylation products) using LC-MS and compare with reference spectra .
Advanced Research Questions
Q. What mechanistic insights explain contradictory stereochemical outcomes in the synthesis of cis-5-methylmorpholine-3-carboxylic acid hydrochloride under different catalytic systems?
- Methodology :
- Computational Modeling : Perform DFT calculations to compare transition states of competing pathways (e.g., steric vs. electronic effects in catalysis) .
- Kinetic Studies : Use in-situ IR or Raman spectroscopy to track intermediate formation and reaction rates .
- Data Reconciliation : Compare experimental ee values with computational predictions to resolve discrepancies.
Q. How can metabolic pathways of cis-5-methylmorpholine-3-carboxylic acid hydrochloride be elucidated in vitro, and what are the implications for pharmacological profiling?
- Methodology :
- Metabolite Identification : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via UPLC-QTOF-MS. Compare fragmentation patterns with databases .
- Enzyme Inhibition Assays : Test for CYP450 inhibition using fluorogenic substrates to assess drug-drug interaction risks .
Q. What strategies mitigate environmental hazards during the disposal of cis-5-methylmorpholine-3-carboxylic acid hydrochloride waste?
- Methodology :
- Waste Treatment : Neutralize acidic waste with bicarbonate, then adsorb onto activated carbon before incineration. Confirm degradation via TOC analysis .
- Regulatory Compliance : Follow EPA guidelines for hazardous organic compounds (e.g., 40 CFR Part 261) and document disposal protocols .
Experimental Design & Contradiction Resolution
Q. How should researchers address discrepancies in reported melting points for cis-5-methylmorpholine-3-carboxylic acid hydrochloride across literature sources?
- Methodology :
- Purity Verification : Re-crystallize the compound and compare melting points with DSC for accuracy.
- Inter-laboratory Validation : Share samples with independent labs to standardize measurement conditions (e.g., heating rate, sample preparation) .
Q. What experimental controls are critical when studying the compound’s biological activity to avoid false positives from residual solvents or isomers?
- Methodology :
- Negative Controls : Test solvent-only and trans-isomer samples in bioassays (e.g., cytotoxicity assays).
- Analytical Cross-Checks : Use GC-MS to verify solvent removal and chiral HPLC to confirm isomer purity pre-assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
